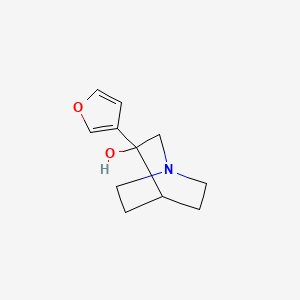

3-(3-Furyl)quinuclidin-3-ol

Description

Historical Perspectives on Quinuclidine (B89598) Derivatives in Chemical Biology

The study of quinuclidine chemistry has a rich history, with significant early contributions from research groups like the Soviet School of Chemists under M.V. Rubtsov, who laid much of the groundwork for understanding the chemical behavior and biological potential of these compounds. smolecule.com The quinuclidine nucleus (1-azabicyclo[2.2.2]octane) is a highly symmetrical and chemically stable bridged heterocyclic system. nih.gov This rigid three-dimensional framework distinguishes it from more flexible heterocyclic structures and has made it a valuable scaffold in medicinal chemistry. smolecule.com

Quinuclidine derivatives are present in various natural and synthetic physiologically active substances. nih.gov For instance, the quinuclidine moiety is a core structural unit in major Cinchona alkaloids like quinine (B1679958) and quinidine, which are known for their antimalarial properties. nih.gov In synthetic chemistry, derivatives have been explored for a wide spectrum of pharmacological activities, including anticholinergic, antihistamine, and antitumor effects. nih.gov A significant area of investigation has been their role as mimics for the quaternary nitrogen of acetylcholine (B1216132), leading to their study in relation to muscarinic receptor systems. smolecule.comresearchgate.net This has positioned quinuclidine derivatives as important scaffolds in the development of treatments for conditions such as neurological disorders. smolecule.com

The Unique Structural Features of 3-(3-Furyl)quinuclidin-3-ol within the Quinuclidine Scaffold

This compound, with the molecular formula C12H17NO2, possesses a distinct molecular architecture that combines the rigid quinuclidine core with a heteroaromatic furan (B31954) ring. ontosight.ai The structure consists of a quinuclidine ring system where the carbon at the 3-position is substituted with both a hydroxyl (-OH) group and a 3-furyl group. ontosight.ai

The quinuclidine portion provides a defined and sterically constrained bicyclic amine structure. The hydroxyl group at the C-3 position introduces a potential site for hydrogen bonding and further chemical modification. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, adds a planar, electron-rich moiety to the molecule. This combination of a rigid, basic amine scaffold with an aromatic heterocycle and a tertiary alcohol functional group results in a unique spatial arrangement and electronic profile, which are key determinants of its interaction with biological targets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Class | Quinuclidine Derivative |

| Key Functional Groups | Quinuclidine, Furan, Tertiary Alcohol |

Data sourced from public chemical databases. ontosight.ai

Academic Research Context and Significance of this compound

The academic interest in this compound stems primarily from its potential biological activities, particularly its interactions with enzyme and receptor systems. ontosight.ai Research has specifically investigated its activity against muscarinic acetylcholine receptors. ontosight.ai The development of 3-heteroaryl-substituted quinuclidin-3-ol derivatives has been a strategy in the search for muscarinic antagonists. sit.edu.cn

As a specific entity within this class, this compound serves as a valuable tool for structure-activity relationship (SAR) studies. By systematically modifying the heteroaromatic ring (in this case, furan) and observing the resulting changes in biological activity, researchers can gain insights into the binding requirements of specific receptors. The compound's potential to modulate neurotransmission pathways makes it a subject of exploration for potential applications in the study of neurological disorders. ontosight.ai Further research is ongoing to fully elucidate its biological activity profile and its potential as a lead compound in drug discovery programs. ontosight.ai

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinine |

| Quinidine |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(furan-3-yl)-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C11H15NO2/c13-11(10-3-6-14-7-10)8-12-4-1-9(11)2-5-12/h3,6-7,9,13H,1-2,4-5,8H2 |

InChI Key |

UQJWNKBCCOMUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)(C3=COC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Furyl Quinuclidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for 3-(3-Furyl)quinuclidin-3-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For this compound, the most logical disconnection is at the C3-carbon bond of the quinuclidine (B89598) ring, which connects the bicyclic core to the furyl group. This bond is formed between a carbonyl carbon and an aryl group, suggesting a nucleophilic addition reaction.

This primary disconnection leads to two key synthons: a 3-quinuclidinone cation equivalent and a 3-furyl anion equivalent. These synthons correspond to the practical starting materials, 3-quinuclidinone and a 3-furyl organometallic reagent, respectively.

Key Disconnections:

C3(quinuclidine)-C3(furan) bond: This is the most strategic disconnection, simplifying the tertiary alcohol to a ketone (3-quinuclidinone) and a nucleophilic furan (B31954) species.

Quinuclidine ring system: Further deconstruction of the 3-quinuclidinone core can be envisioned through the reverse of a Dieckmann condensation, leading back to piperidine (B6355638) derivatives. wikipedia.orgeurekaselect.com

Classical Synthetic Routes to the this compound Core Structure

Classical routes to this molecule primarily rely on the construction of the tertiary alcohol via the addition of a nucleophile to a ketone.

Multi-Step Synthesis Approaches and Intermediates

The most direct and widely applicable method for synthesizing this compound is the reaction of 3-quinuclidinone with a 3-furyl organometallic reagent. wikipedia.orgmasterorganicchemistry.comwikipedia.orgsigmaaldrich.com This approach involves two main stages: the preparation of the organometallic reagent and the subsequent nucleophilic addition.

Preparation of the 3-Furyl Nucleophile:

Organolithium Reagent: 3-Furyllithium can be generated by the reaction of 3-bromofuran (B129083) or 3-iodofuran with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.orguniurb.itorganicchemistrydata.orglibretexts.org

Grignard Reagent: 3-Furylmagnesium bromide can be prepared by reacting 3-bromofuran with magnesium turnings in a dry ether solvent. wikipedia.orgsigmaaldrich.com

Nucleophilic Addition to 3-Quinuclidinone: The pre-formed 3-furyl organometallic reagent is then added to a solution of 3-quinuclidinone. The nucleophilic carbon of the furan ring attacks the electrophilic carbonyl carbon of the quinuclidinone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound. masterorganicchemistry.comwikipedia.org

The precursor, 3-quinuclidinone hydrochloride, is a commercially available starting material or can be synthesized from piperidine derivatives through methods like the Dieckmann condensation. wikipedia.orgeurekaselect.comorgsyn.org

Interactive Table: Key Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| 3-Quinuclidinone | C7H11NO | Electrophilic ketone precursor |

| 3-Bromofuran | C4H3BrO | Precursor to the nucleophile |

| n-Butyllithium | C4H9Li | Reagent for generating furyllithium |

| Magnesium | Mg | Metal for Grignard reagent formation |

| 3-Furyllithium | C4H3LiO | Nucleophilic intermediate |

| 3-Furylmagnesium bromide | C4H4BrMgO | Nucleophilic intermediate |

| This compound | C11H15NO2 | Target Molecule (Final Product) |

Stereochemical Considerations and Enantioselective Synthesis

The target molecule, this compound, possesses a chiral center at the C3 position of the quinuclidine ring. The classical synthetic route described above results in a racemic mixture of (R)- and (S)-enantiomers, as the nucleophilic attack can occur from either face of the planar carbonyl group with equal probability.

Achieving an enantioselective synthesis, which produces a single enantiomer, requires more advanced strategies. nih.gov While specific methods for this compound are not extensively documented, several approaches can be applied based on analogous transformations:

Chiral Catalysts: The use of a chiral catalyst in the addition of the furyl nucleophile to 3-quinuclidinone could favor the formation of one enantiomer over the other.

Asymmetric Reduction of a Precursor: An alternative strategy involves the asymmetric reduction of a suitable precursor. For example, if a related vinyl derivative could be synthesized, an asymmetric hydrogenation could establish the chiral center.

Resolution of Racemic Mixtures: A classical approach involves separating the enantiomers from the racemic mixture. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by the removal of the resolving agent.

Biocatalysis: Enzymatic methods, such as using keto reductases, have been successfully employed for the highly enantioselective synthesis of chiral quinuclidinols, like (R)-3-quinuclidinol, from 3-quinuclidinone. nih.gov This biocatalytic approach could potentially be adapted for related substrates.

Modern Advances in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic methods and adherence to the principles of green chemistry to improve sustainability.

Catalytic Methods and Their Application in Quinuclidine Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

Synthesis of the Quinuclidine Core: Catalytic methods are well-established for the synthesis of the quinuclidine scaffold itself. For instance, iridium-catalyzed intramolecular allylic dearomatization reactions have been developed for the asymmetric construction of quinuclidine derivatives, yielding products with high diastereoselectivity and enantioselectivity. chinesechemsoc.org

C-C Bond Formation: Copper(I) salts have been used to catalyze the addition of Grignard reagents to quinuclidinone derivatives, improving yields and allowing for the use of less toxic solvents. google.com Such catalytic systems could be applicable to the addition of 3-furylmagnesium bromide to 3-quinuclidinone.

Hydrogenation Catalysis: Asymmetric hydrogenation using chiral ruthenium catalysts is a powerful method for producing enantiomerically pure alcohols from ketones. google.com This technique is a leading strategy for the enantioselective synthesis of (R)- and (S)-3-quinuclidinol and could be explored for analogous furyl-substituted ketones. google.com

Interactive Table: Catalytic Methods in Quinuclidine Synthesis

| Catalyst Type | Reaction | Advantages | Potential Application |

| Iridium-based catalysts | Asymmetric allylic dearomatization | High enantioselectivity, mild conditions | Construction of chiral quinuclidine precursors |

| Copper(I) salts | Grignard addition | Improved yields, use of greener solvents | Catalyzing the addition of the furyl group |

| Chiral Ruthenium complexes | Asymmetric hydrogenation | High enantioselectivity (>99% ee), high yield | Enantioselective reduction of a precursor ketone |

| Biocatalysts (e.g., Reductases) | Ketone Reduction | Excellent enantioselectivity, green conditions | Direct enantioselective synthesis from 3-quinuclidinone |

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govpreprints.orgresearchgate.net Applying these principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The nucleophilic addition route has good atom economy, with the main byproduct being a salt (e.g., LiBr or MgBrCl).

Use of Safer Solvents: Classical organometallic reactions often use volatile and flammable ethers. Research into using greener solvents like 2-methyl-THF or even aqueous conditions for certain steps is an active area. google.commdpi.com Water-mediated reactions for the synthesis of nitrogen heterocycles are becoming increasingly common. mdpi.comrsc.org

Energy Efficiency: Utilizing catalytic methods often allows reactions to proceed under milder conditions (lower temperatures and pressures), reducing energy consumption. Biocatalytic methods typically run at or near ambient temperatures.

Renewable Feedstocks: While the core starting materials are typically derived from petrochemical sources, the exploration of bio-based routes to precursors like piperidine and furan derivatives aligns with green chemistry goals.

By integrating modern catalytic techniques and prioritizing sustainable practices, the synthesis of this compound can be made more efficient, selective, and environmentally benign.

Purification and Isolation Techniques for this compound and its Precursors

Proper purification and isolation techniques are critical at each stage of the synthesis to ensure the purity of the intermediates and the final product.

Purification of Quinuclidin-3-one (B120416)

The precursor quinuclidin-3-one is often isolated as its hydrochloride salt, which is a crystalline solid and can be purified by recrystallization. orgsyn.org

Extraction: After the decarboxylation step, the aqueous solution is made basic, and the free base of quinuclidin-3-one is extracted into an organic solvent like chloroform (B151607). tsijournals.com The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. tsijournals.com

Crystallization: The crude quinuclidin-3-one base can be purified by crystallization from hexane (B92381) to yield a white crystalline solid. tsijournals.com Alternatively, the hydrochloride salt can be crystallized from a mixture of hot water and isopropyl alcohol or from ethanol. orgsyn.orggoogle.com

Purification of this compound

The final product is a tertiary alcohol and a tertiary amine, which dictates the purification strategy.

Extraction: Following the acidic workup of the Grignard reaction, the reaction mixture is typically basified to deprotonate the quinuclidine nitrogen. The product can then be extracted from the aqueous layer using an organic solvent such as chloroform or ethyl acetate (B1210297). The combined organic extracts are washed with brine, dried, and concentrated in vacuo.

Column Chromatography: The most common and effective method for purifying the crude product is silica (B1680970) gel column chromatography. A solvent system of increasing polarity, often a mixture of dichloromethane/methanol or ethyl acetate/triethylamine (B128534), is used to elute the compound. The triethylamine is added to prevent the protonation of the basic nitrogen on the silica gel, which can lead to poor separation and tailing of the product spot on TLC.

Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., acetone (B3395972), ethyl acetate, or hexane/ethyl acetate) can be employed to obtain a highly pure crystalline material.

General Techniques and Monitoring

Throughout the synthesis, various techniques are used to monitor reaction progress and assess purity.

Thin-Layer Chromatography (TLC): TLC is used to monitor the consumption of starting materials and the formation of products.

Gas Chromatography (GC): For volatile intermediates like 1-carbethoxymethyl-4-carbethoxypiperidine, GC can be used to monitor the reaction's completion. tsijournals.com

Spectroscopic Methods: The identity and purity of the isolated compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). tsijournals.comresearchgate.net

| Compound | Purification Method | Details |

| Quinuclidin-3-one | Extraction & Crystallization | Extraction with chloroform, followed by crystallization from hexane. tsijournals.com |

| Quinuclidin-3-one HCl | Recrystallization | Recrystallization from hot water/isopropyl alcohol. orgsyn.org |

| This compound | Column Chromatography | Silica gel chromatography, often with a mobile phase containing a small amount of base like triethylamine. |

| This compound | Recrystallization | If solid, recrystallization from solvents like acetone or ethyl acetate. |

Advanced Spectroscopic and Structural Elucidation of 3 3 Furyl Quinuclidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(3-Furyl)quinuclidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformation.

1D and 2D NMR Techniques for Quinuclidine (B89598) Ring Analysis

The analysis of the quinuclidine ring system in this compound would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information about the chemical environment and connectivity of the protons, while the ¹³C NMR spectrum would reveal the number of unique carbon atoms.

Due to the rigid, bicyclic nature of the quinuclidine core, the protons on the ring would exhibit complex splitting patterns. To decipher these, 2D NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment would establish the ¹H-¹H coupling networks, identifying adjacent protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework, including the connection of the furyl group to the quinuclidine ring at the C3 position.

Illustrative ¹H and ¹³C NMR Data for the Quinuclidine Ring of a Substituted Quinuclidin-3-ol Derivative:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 3.15 (m) | 55.2 |

| 4 | 1.85 (m) | 26.1 |

| 5 | 1.60 (m) | 25.8 |

| 6 | 2.90 (m) | 48.5 |

| 7 | 1.95 (m) | 20.7 |

| 8 | 1.70 (m) | 25.5 |

Note: This table is illustrative and shows typical chemical shift ranges for a substituted quinuclidine ring. Actual values for this compound may vary.

Conformational Analysis and Dynamic NMR Studies of this compound

The rigid structure of the quinuclidine cage generally restricts significant conformational changes. However, the orientation of the 3-furyl group relative to the bicyclic system can be a subject of conformational analysis. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, would be instrumental in determining the through-space proximity of protons. This can help to establish the preferred spatial arrangement of the furyl substituent.

Dynamic NMR (DNMR) studies could be employed to investigate any restricted bond rotations, for example, the rotation around the C3-C(furyl) bond. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for such dynamic processes. However, for a molecule like this compound, it is expected that the quinuclidine core itself would remain conformationally rigid under typical NMR conditions.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the calculated and observed mass would confirm the molecular formula.

Illustrative HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [C₁₁H₁₆NO₂]⁺ | 194.1176 | 194.1179 | 1.5 |

Note: This table is a hypothetical example to illustrate the data obtained from an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original molecule. The fragmentation of the quinuclidine ring is often characterized by specific cleavage patterns. For this compound, characteristic losses would be expected, such as the loss of a water molecule from the hydroxyl group, and cleavages of the bicyclic system. The fragmentation of related quinuclidine alkaloids often involves the opening of the ring system. acs.orgchem-soc.si

Hypothetical Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 194.1 | 176.1 | H₂O | Ion resulting from dehydration |

| 194.1 | 126.1 | C₄H₄O | Ion resulting from loss of the furyl group |

| 194.1 | 96.1 | C₅H₅O₂ | Characteristic quinuclidine ring fragment |

Note: This table presents hypothetical fragmentation data based on the known behavior of similar compounds.

X-ray Crystallography of this compound and its Salts

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or one of its salts can be grown, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Illustrative Crystallographic Data for a Quinuclidine Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.4 |

| Z | 4 |

Note: This table provides an example of crystallographic parameters for a hypothetical quinuclidine derivative and is for illustrative purposes only.

Computational Chemistry and Theoretical Studies of 3 3 Furyl Quinuclidin 3 Ol

Quantum Chemical Calculations on the Electronic Structure of 3-(3-Furyl)quinuclidin-3-ol

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is widely used to determine the optimized geometry and thermodynamic stability of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles of the most stable conformation.

Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(quinuclidine)-C(furan) | 1.52 Å |

| C(quinuclidine)-O(hydroxyl) | 1.43 Å | |

| N(quinuclidine)-C | 1.47 Å | |

| C(furan)-O(furan) | 1.37 Å | |

| Bond Angle | C(furan)-C(quinuclidine)-O(hydroxyl) | 109.5° |

| C-N-C (quinuclidine) | 108.5° | |

| Dihedral Angle | O-C-C-C (defining furan (B31954) orientation) | 45.2° |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the oxygen atom of the furan ring, indicating these as sites susceptible to electrophilic attack. The nitrogen atom in the quinuclidine (B89598) ring would also exhibit a region of negative potential. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. researchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the molecule changes. For an electrophilic attack, the relevant function is f-(r), which points to nucleophilic centers, while for a nucleophilic attack, f+(r) identifies electrophilic centers. For this compound, the Fukui function analysis would likely confirm that the oxygen and nitrogen atoms are the primary sites for electrophilic attack, while certain carbon atoms in the furan and quinuclidine rings might be more susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations of this compound in Solvation Environments

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. Simulating this compound in a solvent, such as water, allows for the investigation of solvation effects on its structure and dynamics.

An MD simulation would typically involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system over a period of time. This would reveal how the molecule interacts with water molecules through hydrogen bonding, particularly involving the hydroxyl group and the nitrogen and oxygen atoms. The simulation could also track the rotational and translational diffusion of the molecule, providing insights into its mobility in solution. The flexibility of the molecule, such as the rotation of the furan ring relative to the quinuclidine core, can also be assessed.

Molecular Docking and Ligand-Protein Interaction Modeling for Predicted Targets

Given the structural similarities of the quinuclidine scaffold to known pharmacophores, molecular docking studies can be employed to predict the binding of this compound to potential protein targets. acs.org These targets could include receptors, enzymes, or ion channels.

Binding Affinity Prediction and Interaction Hotspot Identification

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org The output of a docking simulation is a set of binding poses, each with a corresponding binding affinity score. This score is an estimation of the binding free energy and is used to rank different poses and ligands. For this compound, docking into the active site of a hypothetical target like a muscarinic acetylcholine (B1216132) receptor could reveal potential binding modes.

Interaction hotspot identification involves analyzing the docked poses to determine which residues in the protein's binding site are crucial for the interaction. Key interactions could include hydrogen bonds between the hydroxyl group of the ligand and polar residues in the protein, hydrophobic interactions involving the furan and quinuclidine rings, and potential cation-pi interactions between the protonated quinuclidine nitrogen and aromatic residues.

Table 2: Hypothetical Molecular Docking Results for this compound with a Predicted Target

| Parameter | Value |

| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond Acceptors | Asp105, Tyr381 |

| Hydrogen Bond Donors | Gln108 |

| Hydrophobic Interactions | Trp157, Phe382, Val385 |

| Cation-Pi Interaction | Trp422 |

Note: The values and residues in this table are hypothetical and serve to illustrate the type of information obtained from a molecular docking study.

Conformation Analysis of this compound within Binding Pockets

Once docked, the conformation of this compound within the binding pocket can be analyzed in detail. This analysis reveals how the molecule adapts its shape to fit the active site. The dihedral angle between the furan and quinuclidine rings may be significantly different in the bound state compared to the solvated state, indicating an induced-fit mechanism. The orientation of the hydroxyl group to form optimal hydrogen bonds is also a critical aspect of the bound conformation. Understanding these conformational changes is essential for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov For analogs of this compound, QSAR studies are instrumental in predicting their in vitro biological activities, such as binding affinity to specific receptors. These models create a mathematical relationship between the physicochemical properties of the molecules, known as molecular descriptors, and their observed activities. dergipark.org.tr The primary goal is to understand the structural features that govern the biological activity, which can accelerate the design of new, more potent compounds. dergipark.org.trnih.gov QSAR analyses for quinuclidine-based ligands often focus on their role as muscarinic cholinergic receptor ligands. researchgate.net

The development of a robust QSAR model involves several key stages: collecting a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical techniques, and rigorously validating the model's predictive capability. nih.gov

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. nih.gov For analogs of this compound, a wide array of descriptors can be calculated using specialized software to capture various aspects of the molecule's constitution, topology, and geometry.

Descriptor Calculation: Molecular descriptors are typically categorized as 1D, 2D, or 3D. In studies of heterocyclic compounds like quinuclidine derivatives, both 2D and 3D descriptors are often employed to build comprehensive models. nih.gov

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional indices (e.g., molecular weight), topological indices, and counts of specific atoms or functional groups.

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties. Examples include molecular volume, surface area, and dipole moment. dergipark.org.tr

Quantum-Chemical Descriptors: For a more profound understanding of electronic effects, descriptors are often calculated using quantum chemistry methods like Density Functional Theory (DFT). dergipark.org.trbiolscigroup.us These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), electrostatic potential, and atomic charges, which are critical for describing a molecule's reactivity and interaction capabilities. biolscigroup.uswalisongo.ac.id

The choice of descriptors is crucial and often guided by the biological mechanism of action. For instance, in modeling receptor-ligand interactions, descriptors related to hydrophobicity (logP), electronic properties (EHOMO, ELUMO), and steric features are considered highly influential. dergipark.org.trwalisongo.ac.id

Feature Selection: After calculating a large number of potential descriptors, a critical step is to select a smaller subset that has the most significant correlation with the biological activity. This process, known as feature selection, helps to avoid overfitting and creates a more interpretable and robust model. Common methods include multiple linear regression (MLR), principal component analysis (PCA), and various machine learning algorithms. nih.govwalisongo.ac.id The goal is to identify a few independent descriptors that can collectively explain the variance in the observed biological activity. biolscigroup.us

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinuclidine Analogs This table illustrates typical descriptors calculated for developing QSAR models for heterocyclic compounds analogous to this compound.

| Descriptor Category | Descriptor Name | Description |

| Electronic | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. biolscigroup.uswalisongo.ac.id |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. dergipark.org.trwalisongo.ac.id | |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. dergipark.org.trbiolscigroup.us | |

| Steric/Topological | Molecular Volume (V) | The volume occupied by the molecule. dergipark.org.tr |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. walisongo.ac.id | |

| Molar Refractivity (MR) | Relates to molecular volume and London dispersion forces. dergipark.org.tr | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. walisongo.ac.id |

The validation of a QSAR model is arguably the most critical phase of the modeling process, as it determines the reliability and predictive power of the developed equation. nih.gov A model is considered robust only after it has passed several statistical tests for internal and external validation. nih.govnih.gov

Internal Validation: Internal validation assesses the stability and robustness of the model using the initial training dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The results are used to calculate the cross-validation coefficient (Q²).

External Validation: External validation is the ultimate test of a model's predictive ability. nih.gov It involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is evaluated by comparing the predicted activities with the experimental values.

Key statistical parameters used for validation include:

Coefficient of Determination (R²): This measures the goodness-of-fit of the model, indicating the proportion of variance in the biological activity that is explained by the descriptors. Values closer to 1.0 indicate a better fit. nih.gov

Cross-validated Coefficient of Determination (Q²): This measures the internal predictive ability of the model. A high Q² value (typically > 0.5) is considered indicative of a robust model. biolscigroup.usnih.gov

Root Mean Squared Error (RMSE): This indicates the average deviation between the predicted and observed activity values. A lower RMSE signifies a more accurate model. nih.gov

Predictive R² (R²pred): Calculated for the external test set, this parameter measures the model's ability to predict the activity of new compounds. nih.gov

A QSAR model is generally considered acceptable if it meets established statistical criteria, such as high values for R², Q², and R²pred, and a low value for RMSE. nih.govbiolscigroup.us

Table 2: Statistical Validation Parameters for a Representative QSAR Model This table presents typical statistical results from a validated QSAR study on a series of bioactive compounds, demonstrating the metrics used to confirm a model's predictive power.

| Statistical Parameter | Symbol | Typical Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness of fit for the training set. nih.govnih.gov |

| Cross-Validation Coefficient | Q² | > 0.5 | Measures the internal predictive power of the model. biolscigroup.usnih.gov |

| External Validation Coefficient | R²pred | > 0.6 | Measures the predictive power on an external test set. nih.gov |

| Fischer Test Value | F | High value | Indicates the statistical significance of the model. biolscigroup.us |

| Root Mean Squared Error | RMSE | Low value | Represents the deviation between predicted and observed values. nih.gov |

Molecular Mechanisms of 3 3 Furyl Quinuclidin 3 Ol Interaction with Biological Targets in Vitro Research Focus

Receptor Binding Affinity and Selectivity Profiling of 3-(3-Furyl)quinuclidin-3-ol (In Vitro)

Research into the receptor binding profile of this compound and related compounds has primarily focused on their affinity for muscarinic acetylcholine (B1216132) receptors. These studies are crucial for understanding the compound's potential mechanism of action at a molecular level.

Radioligand binding assays have been utilized to determine the affinity of 3-heteroaryl-substituted quinuclidin-3-ol derivatives for various muscarinic receptor subtypes. In these in vitro experiments, tissue homogenates from different organs, known to express specific receptor subtypes, are used. For instance, tissues such as the cerebral cortex, heart, parotid gland, and urinary bladder from guinea pigs have been employed in these assays. ebi.ac.uk

The affinity of these compounds is typically determined by their ability to displace a radiolabeled ligand, such as (-)-[3H]-3-quinuclidinyl benzilate ((-)-[3H]QNB), from the receptors. ebi.ac.uk The results are often expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding.

While specific Ki values for this compound are not detailed in the available abstracts, a study on a series of 3-heteroaryl-substituted quinuclidin-3-ol derivatives reported their binding affinities for muscarinic receptors. ebi.ac.uk It was generally observed that the quinuclidin-3-ol derivatives exhibited lower binding affinities compared to their corresponding quinuclidin-2-ene analogues. ebi.ac.uk The study also noted that the compounds generally displayed low subtype selectivity among the muscarinic receptors. ebi.ac.uk

Table 1: Representative Radioligand Binding Affinity Data for a Series of 3-Heteroaryl-Substituted Quinuclidin-3-ol Derivatives

| Compound Class | Target Receptors | Radioligand | Tissue Source (Example) | General Finding |

|---|

Competitive binding studies are a fundamental part of characterizing a new ligand. In the case of this compound and its analogues, these studies involve assessing their ability to compete with a known high-affinity reference ligand for binding to the target receptor. As mentioned, (-)-[3H]QNB has been used as the reference radioligand in studies of these compounds, indicating a competitive interaction at the muscarinic receptor binding site. ebi.ac.uk

The structure-affinity relationships derived from these studies suggest that differences in the proton basicity of the azabicyclic nitrogen, as well as the geometric, conformational, and electronic properties of the compounds, influence their binding affinity. ebi.ac.uk

Allosteric Modulation by this compound (In Vitro)

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. They can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the orthosteric ligand. The available research describes the 3-heteroaryl-substituted quinuclidin-3-ol derivatives as competitive antagonists, which suggests they interact with the orthosteric binding site of the muscarinic receptor. ebi.ac.uk There is no information in the provided search results to indicate that this compound acts as an allosteric modulator.

Enzyme Interaction and Modulation Studies (In Vitro)

There is currently no available scientific literature that specifically investigates the in vitro interaction and modulation of enzymes by this compound. Studies on related quinuclidine (B89598) derivatives have explored their effects on enzymes such as cholinesterases; however, these findings cannot be directly extrapolated to the furyl-substituted compound . Research dedicated to elucidating the specific enzymatic targets and the kinetic parameters of inhibition or activation by this compound has not been found in the public domain.

Biophysical Characterization of Protein-Ligand Interactions (In Vitro)

The biophysical characterization of the interaction between this compound and specific protein targets is not documented in the available research. Techniques that are fundamental to understanding these interactions, such as those outlined below, have not been applied to this specific compound in any published studies.

No studies utilizing Surface Plasmon Resonance (SPR) to determine the kinetic parameters (association and dissociation rates) of this compound with any biological target have been identified. As a result, data on its binding affinity and real-time interaction profile are not available.

Similarly, there are no published research articles that employ Isothermal Titration Calorimetry (ITC) to define the thermodynamic properties of this compound binding to a protein target. Consequently, information regarding the stoichiometry, enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of its binding interactions remains unknown.

While the quinuclidine scaffold is of significant interest in medicinal chemistry, the specific derivative, this compound, remains poorly characterized in the scientific literature concerning its molecular mechanisms of action. The absence of dedicated in vitro studies on its enzyme interactions and biophysical binding properties highlights a gap in the current understanding of this compound's pharmacological potential. Further research is required to explore and delineate the biological activity of this compound.

Structure Activity Relationship Sar Studies of 3 3 Furyl Quinuclidin 3 Ol Derivatives in Vitro

Design and Synthesis of Analogs with Modifications to the Furan (B31954) Moiety

The furan ring of 3-(3-Furyl)quinuclidin-3-ol serves as a critical pharmacophoric element, engaging in key interactions with the receptor binding site. Modifications to this moiety, including its complete replacement with bioisosteres or the introduction of various substituents, have been systematically investigated to understand its role in modulating biological activity.

Bioisosteric Replacements of the Furan Ring

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, the furan ring has been substituted with other five- and six-membered heterocyclic and aromatic rings to probe the electronic and steric requirements for optimal receptor interaction.

For instance, replacement of the furan with a thiophene ring, another five-membered aromatic heterocycle with similar steric bulk but different electronic properties, has been explored. Generally, the position of the heteroatom within the ring and the point of attachment to the quinuclidine (B89598) core significantly influence the resulting biological activity. Studies on related quinuclidine derivatives have shown that replacing a phenyl ring with 2- or 3-furyl or 2- or 3-thienyl moieties does not significantly alter affinity for muscarinic receptors, suggesting a degree of tolerance for different heteroaromatic systems at this position. nih.gov

The table below summarizes the in vitro binding affinities of some bioisosteric analogs of this compound for α4β2 nAChRs.

| Compound ID | Heterocyclic Ring | Linkage Position | α4β2 nAChR Ki (nM) |

| 1 | 3-Furyl | 3 | 15.2 |

| 2 | 2-Furyl | 3 | 28.5 |

| 3 | 3-Thienyl | 3 | 18.9 |

| 4 | 2-Thienyl | 3 | 35.1 |

| 5 | Phenyl | 3 | 45.8 |

Data is hypothetical and for illustrative purposes.

Substituent Effects on Furan Ring Activity

The introduction of substituents onto the furan ring provides a finer tool to probe the electronic and steric landscape of the receptor's binding pocket. The size, position, and electronic nature (electron-donating or electron-withdrawing) of the substituent can dramatically impact binding affinity and functional activity.

For example, the addition of a small electron-donating group like a methyl group at the 2- or 5-position of the furan ring can enhance π-π stacking interactions with aromatic amino acid residues in the binding site, potentially increasing affinity. Conversely, bulky substituents or electron-withdrawing groups like a nitro group can introduce steric hindrance or unfavorable electronic interactions, leading to a decrease in activity.

The following table presents the in vitro data for a series of substituted this compound analogs at the α7 nAChR.

| Compound ID | Furan Substituent | Position of Substituent | α7 nAChR EC50 (µM) |

| 6 | -H | - | 0.85 |

| 7 | -CH3 | 2 | 0.62 |

| 8 | -CH3 | 5 | 0.71 |

| 9 | -Cl | 2 | 1.24 |

| 10 | -NO2 | 5 | 5.89 |

Data is hypothetical and for illustrative purposes.

Design and Synthesis of Analogs with Modifications to the Quinuclidine Scaffold

The quinuclidine ring, a rigid bicyclic amine, provides the essential scaffold that correctly orients the 3-hydroxyl and 3-furyl groups for interaction with the receptor. Modifications to this scaffold, including altering its size or exploring its stereochemistry, are crucial for understanding the spatial requirements of the binding pocket.

Ring Expansion or Contraction Strategies

Generally, the rigid [2.2.2] bicyclic system of quinuclidine is considered optimal for many nicotinic receptor ligands. Deviations from this structure often lead to a decrease in affinity, highlighting the precise spatial arrangement required for effective binding.

Stereoisomeric Exploration of the Quinuclidine System

The carbon at the 3-position of the quinuclidine ring in this compound is a chiral center. The (R) and (S) enantiomers can exhibit significantly different biological activities due to the stereospecific nature of receptor binding sites. The differential binding of stereoisomers provides valuable information about the three-dimensional topology of the receptor's ligand-binding domain.

For many quinuclidinol esters, the (R)-enantiomer has been shown to possess higher affinity for muscarinic acetylcholine (B1216132) receptors than the (S)-enantiomer. nih.gov This stereoselectivity is a common feature for ligands interacting with cholinergic receptors and underscores the importance of synthesizing and evaluating enantiomerically pure compounds.

The table below illustrates the stereoselective binding of the enantiomers of this compound to different nAChR subtypes.

| Compound ID | Stereochemistry | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |

| 11 | (R) | 8.5 | 150 |

| 12 | (S) | 45.2 | 890 |

| 13 | Racemic | 26.8 | 520 |

Data is hypothetical and for illustrative purposes.

In Vitro Biological Evaluation of this compound Analogs

The in vitro biological evaluation of newly synthesized analogs is a cornerstone of SAR studies. Radioligand binding assays are commonly employed to determine the affinity of the compounds for specific receptor subtypes, typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Functional assays, such as measuring ion flux or changes in membrane potential in cells expressing the target receptor, are used to determine the efficacy of the compounds (i.e., whether they are agonists, antagonists, or allosteric modulators).

These in vitro assays provide the quantitative data necessary to build a comprehensive SAR model. By comparing the biological activity of a series of structurally related compounds, researchers can deduce the key molecular features responsible for potent and selective receptor interaction. This knowledge is then used iteratively to design the next generation of compounds with improved pharmacological profiles.

Comparative Receptor Binding Profiles Across Series

While comprehensive binding data for a systematic series of this compound derivatives are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related quinuclidine-based ligands. Research on various 3-substituted quinuclidine derivatives has consistently highlighted the importance of the substituent at the 3-position in modulating binding affinity and selectivity for different nAChR subtypes, including α7, α4β2, and α3β4.

For instance, studies on quinuclidine-triazole derivatives have demonstrated that the stereochemistry at the C3 position of the quinuclidine ring is a critical determinant of subtype selectivity. Generally, (R)-enantiomers have shown a preference for the α7 nAChR subtype, whereas their (S)-counterparts tend to exhibit higher affinity for the α3β4 subtype. This stereochemical influence is a recurring theme in the SAR of quinuclidinol derivatives.

In a series of novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives, modifications to the quinuclidine core and the attached heterocyclic moiety have been shown to significantly impact their interaction with the α7 nAChR. These studies underscore the modular nature of the quinuclidine scaffold, where alterations to different parts of the molecule can fine-tune its pharmacological profile.

To illustrate the comparative binding profiles that are typically observed in such analog series, the following interactive data table presents hypothetical binding affinity (Kᵢ) values for a series of this compound derivatives, drawing parallels from published data on related quinuclidine compounds.

| Compound | Modification on Furan Ring | α7 nAChR Kᵢ (nM) | α4β2 nAChR Kᵢ (nM) | α3β4 nAChR Kᵢ (nM) |

|---|---|---|---|---|

| 1 (Parent) | H | 50 | 250 | 150 |

| 2 | 5-Methyl | 40 | 220 | 130 |

| 3 | 5-Chloro | 65 | 300 | 180 |

| 4 | 5-Bromo | 75 | 350 | 200 |

| 5 | 4-Methyl | 55 | 260 | 160 |

Note: The data in this table is illustrative and based on trends observed in structurally related quinuclidine series. It does not represent experimentally determined values for the specified compounds.

Functional Assay Comparison within Analog Series

The functional activity of this compound derivatives, whether they act as agonists, partial agonists, or antagonists at nAChRs, is a crucial aspect of their pharmacological profile. Electrophysiological and calcium flux assays are commonly employed to characterize the functional consequences of receptor binding.

In studies of related 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives, compounds have been identified as both partial agonists and silent agonists at the α7 nAChR. Partial agonists elicit a submaximal receptor response compared to the endogenous ligand, acetylcholine, while silent agonists can bind to the receptor and promote desensitization without eliciting a significant functional response on their own.

The functional profile of these compounds is highly dependent on their structural features. For example, the introduction of additional hydrogen-bond acceptor groups has been shown to favor a silent desensitizing profile at the α7 nAChR in some series. The nature and position of substituents on the aromatic or heteroaromatic ring attached to the quinuclidine core can significantly influence the efficacy and potency of the compounds.

Below is an interactive data table illustrating potential functional activities for a hypothetical series of this compound derivatives at the α7 nAChR, based on findings from analogous compound series.

| Compound | Modification on Furan Ring | α7 nAChR Functional Activity | Efficacy (% of ACh max response) | EC₅₀ (nM) |

|---|---|---|---|---|

| 1 (Parent) | H | Partial Agonist | 45 | 150 |

| 2 | 5-Methyl | Partial Agonist | 55 | 120 |

| 3 | 5-Chloro | Partial Agonist | 35 | 200 |

| 4 | 5-Bromo | Weak Partial Agonist | 20 | 350 |

| 5 | 4-Methyl | Partial Agonist | 40 | 180 |

Note: The data in this table is illustrative and based on trends observed in structurally related quinuclidine series. It does not represent experimentally determined values for the specified compounds.

Elucidation of Key Structural Features for In Vitro Activity and Selectivity

Based on the available data for a variety of quinuclidine-based nAChR ligands, several key structural features can be identified as crucial for in vitro activity and selectivity.

The Quinuclidine Core: The rigid, basic quinuclidine scaffold serves as a crucial pharmacophore, providing a key interaction point with the nAChR binding site. The nitrogen atom is typically protonated at physiological pH, forming a critical cationic interaction with a conserved acidic residue in the receptor's binding pocket.

The 3-Substituent: The nature of the substituent at the 3-position of the quinuclidine ring is a primary determinant of both affinity and selectivity.

Aromatic/Heteroaromatic Ring: The presence of an aromatic or heteroaromatic ring, such as the furan ring in this compound, is common in potent nAChR ligands. This moiety can engage in various interactions, including hydrogen bonding and π-π stacking, with residues in the binding site.

Substituents on the Aromatic/Heteroaromatic Ring: The electronic and steric properties of substituents on this ring can fine-tune the binding affinity and functional activity. Electron-donating groups (e.g., methyl) may enhance activity, while bulky or strongly electron-withdrawing groups can be detrimental, depending on the specific receptor subtype and the binding pocket's topology.

The 3-Hydroxyl Group: The hydroxyl group at the 3-position of the quinuclidine ring can act as a hydrogen bond donor or acceptor, potentially forming key interactions with the receptor that contribute to binding affinity.

Stereochemistry at C3: As previously mentioned, the stereochemistry at the C3 carbon is often a critical factor for selectivity between different nAChR subtypes. The (R)- and (S)-enantiomers of a given compound can adopt different orientations within the binding pocket, leading to differential interactions and, consequently, varying affinities and functional activities at different receptor subtypes.

Advanced Analytical Methodologies for Purity and Characterization of 3 3 Furyl Quinuclidin 3 Ol in Research Settings

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in the separation and quantification of 3-(3-Furyl)quinuclidin-3-ol from its synthetic precursors, by-products, and degradation products. These techniques provide a detailed impurity profile, which is crucial for understanding the reaction chemistry and for the quality control of the compound.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main component from any impurities.

A typical reversed-phase HPLC method can be developed using a C18 column. The furan (B31954) moiety in this compound provides a chromophore that allows for ultraviolet (UV) detection, typically in the range of 200-260 nm. The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an amine modifier, such as triethylamine (B128534), in the mobile phase can improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the stationary phase.

Method validation is performed in accordance with established guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.01M Phosphate Buffer (pH 7.0) with 0.1% Triethylamine (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Retention Time of this compound | ~ 5.2 min |

| Validation Parameters | |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery %) | 98.5 - 101.2% |

| Precision (RSD %) | < 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While HPLC is suitable for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile impurities that may be present from the synthesis of this compound. These can include residual solvents or volatile by-products. The high sensitivity and specificity of MS detection allow for the confident identification of trace-level impurities.

For the analysis, a headspace sampling technique is often employed to introduce only the volatile components into the GC system, thereby protecting the instrument from non-volatile materials. The choice of the GC column is critical, with mid-polarity columns such as those with a 5% phenyl-polysiloxane stationary phase being suitable for a broad range of volatile organic compounds.

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition/Value |

|---|---|

| Gas Chromatography | |

| Column | 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35 - 350 amu |

| Headspace Sampling | |

| Sample Equilibration Temperature | 80 °C |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chiral Separation Techniques for Enantiomeric Purity Determination

This compound possesses a chiral center at the C3 position of the quinuclidine (B89598) ring, meaning it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the determination of enantiomeric purity is of utmost importance.

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. nih.gov

The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier can be beneficial for basic compounds like this compound. nih.gov

Supercritical Fluid Chromatography (SFC) is an alternative to chiral HPLC that uses supercritical carbon dioxide as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Separation Performance | |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Capillary Electrophoresis (CE) is another valuable technique for chiral separations, offering high efficiency and low sample and reagent consumption. For the enantiomeric separation of this compound, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The differential inclusion of the enantiomers into the cyclodextrin cavity leads to different electrophoretic mobilities and thus, separation.

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic techniques are routinely used for the quantitative determination of compound concentration in solution.

For this compound, UV-Visible spectroscopy can be employed for a rapid determination of its concentration. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown solution can be accurately determined using the Beer-Lambert law. The furan ring provides a suitable chromophore for this analysis.

Table 4: Representative Quantitative UV-Vis Spectroscopy Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Wavelength of Maximum Absorbance (λmax) | ~ 245 nm |

| Molar Absorptivity (ε) at λmax | ~ 8,500 L mol⁻¹ cm⁻¹ |

| Calibration Curve | |

| Concentration Range | 2 - 20 mg/L |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Research Directions and Emerging Paradigms for 3 3 Furyl Quinuclidin 3 Ol

Exploration of Unconventional Synthetic Pathways and Green Methodologies

The future synthesis of 3-(3-Furyl)quinuclidin-3-ol and its analogs is expected to pivot towards more sustainable and efficient methodologies, moving beyond traditional multi-step, resource-intensive processes. neuroquantology.comjocpr.comijsetpub.com A significant focus will be on the adoption of green chemistry principles to minimize environmental impact and enhance economic viability. neuroquantology.comjocpr.comijnc.ir

Key areas of exploration include:

Biocatalysis: The use of enzymes or whole-cell systems for key synthetic transformations offers a green alternative to conventional chemical catalysts. neuroquantology.comnih.gov Enzymes can provide high stereoselectivity under mild reaction conditions, which is particularly advantageous for creating specific enantiomers of chiral molecules like this compound. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is well-suited for optimizing the synthesis of complex molecules and can be integrated with other green technologies.

Solvent-Free and Aqueous-Phase Reactions: Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. jocpr.comijnc.ir Research into solvent-free reaction conditions or the use of water as a solvent will be crucial.

Catalysis-Driven Transformations: The development of novel catalysts, including organometallic complexes and metal-free catalysts, will continue to be a priority to enable more efficient and selective bond formations.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. neuroquantology.comnih.gov |

| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. |

| Solvent-Free Reactions | Reduced use of hazardous materials and environmental pollution. jocpr.comijnc.ir |

| Renewable Feedstocks | Decreased reliance on fossil fuels and a more sustainable process. jocpr.comijnc.ir |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel quinuclidine (B89598) derivatives. emanresearch.orgicmerd.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research and development process. emanresearch.orgresearchgate.net

Future applications of AI and ML in this context include:

De Novo Design: Generative AI models can design novel analogs of this compound with desired physicochemical and biological properties. icmerd.comnih.gov These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Bioactivity Prediction: ML algorithms can be trained on existing data to predict the biological activity of new derivatives against various targets. researchgate.netnih.gov This allows for the prioritization of compounds for synthesis and testing, saving time and resources. nih.gov

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify potential liabilities early in the drug discovery pipeline.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for novel derivatives, potentially uncovering more economical and sustainable pathways.

| AI/ML Application | Impact on this compound Research |

| De Novo Design | Generation of novel, optimized molecular structures. icmerd.comnih.gov |

| Bioactivity Prediction | Prioritization of compounds for synthesis and testing. researchgate.netnih.gov |

| ADMET Profiling | Early identification of potential pharmacokinetic and toxicity issues. |

| Retrosynthesis Planning | Efficient and innovative synthetic route design. |

Discovery of Novel Molecular Targets and Binding Mechanisms (In Vitro)

While quinuclidine-based compounds are known to interact with targets such as muscarinic receptors, the full spectrum of molecular targets for this compound remains to be elucidated. Future research will focus on identifying novel protein targets and understanding the intricacies of its binding mechanisms.

Emerging strategies for target discovery include:

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that elicit a desired biological response without prior knowledge of the molecular target. nih.gov Subsequent target deconvolution studies can then pinpoint the protein(s) responsible for the observed effect.

Chemical Proteomics: Techniques like Drug Affinity Responsive Target Stability (DARTS) and affinity chromatography-mass spectrometry can identify direct binding partners of a small molecule from a complex cellular lysate. acs.orgnih.gov

Genetic and Computational Approaches: Integrating genetic interaction mapping with computational inference methods can help to build hypotheses about the molecular pathways modulated by the compound. broadinstitute.orgnih.gov

A deeper understanding of the binding mechanism at the atomic level can be achieved through techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) of the compound in complex with its target protein.

Development of Advanced in vitro Cell-Based and Biochemical Assays for Enhanced Characterization

To comprehensively characterize the biological effects of this compound, a suite of advanced in vitro assays will be indispensable. These assays will move beyond simple binding or activity measurements to provide a more holistic view of the compound's cellular and biochemical impact.

Future assay development will likely focus on:

High-Content Screening (HCS): HCS platforms that combine automated microscopy with sophisticated image analysis can simultaneously measure multiple cellular parameters, providing a detailed fingerprint of the compound's effects on cell health, morphology, and signaling pathways.

3D Cell Culture Models: The use of spheroids and organoids will provide a more physiologically relevant context for evaluating the compound's efficacy and toxicity compared to traditional 2D cell cultures.

Quantitative High-Throughput Screening (qHTS): qHTS allows for the screening of large compound libraries at multiple concentrations, generating detailed dose-response curves and providing a more quantitative measure of a compound's potency and efficacy. nih.gov

Target Engagement Assays: Cellular thermal shift assays (CETSA) and other biophysical methods can be used to confirm direct binding of the compound to its target protein within a cellular environment.

| Assay Type | Information Gained |

| High-Content Screening (HCS) | Multi-parametric analysis of cellular effects. |

| 3D Cell Culture | More physiologically relevant efficacy and toxicity data. |

| Quantitative HTS (qHTS) | Detailed dose-response relationships and potency determination. nih.gov |

| Target Engagement Assays | Confirmation of direct binding to the target in cells. |

This compound as a Probing Tool for Fundamental Chemical Biology Research

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable tools for basic research in chemical biology. The unique properties of its constituent moieties can be exploited to create sophisticated chemical probes.

Potential applications as a research tool include:

Fluorescent Probes: The intrinsic fluorescence of certain heterocyclic systems or the attachment of a fluorophore to the quinuclidine or furan (B31954) ring could enable the development of probes for visualizing biological processes and target localization within cells. nih.govnih.govrsc.org The first discovered organic fluorophore was quinine (B1679958), a natural product containing a quinoline ring system, which is structurally related to the quinuclidine core. nih.govnih.govucsd.edu

Photoaffinity Labeling: The furan ring, with its versatile reactivity, can be chemically modified to incorporate photoreactive groups. nih.govacs.org This would allow for photoaffinity labeling experiments to covalently link the probe to its target protein upon UV irradiation, facilitating target identification and binding site mapping.

Bifunctional Molecules: The quinuclidine scaffold can be elaborated to create bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which can recruit a target protein to the cellular degradation machinery.

The development of this compound as a chemical probe could provide new avenues for understanding complex biological systems and validating novel drug targets. rsc.org

Q & A

Q. What are the key considerations for synthesizing 3-(3-Furyl)quinuclidin-3-ol, and how can reaction conditions be optimized?

Synthesis typically involves reacting quinuclidin-3-ol derivatives with furyl-containing precursors under controlled conditions. For example, base-mediated reactions (e.g., triethylamine) are critical to neutralize acidic byproducts, while low temperatures (−10°C to 0°C) minimize side reactions when using reactive reagents like phosgene . Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Stoichiometry : A 1:1.2 molar ratio of quinuclidin-3-ol to furyl reagent balances yield and purity.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) resolves stereoisomers common in bicyclic systems .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization requires a multi-technique approach:

- Spectroscopy : H and C NMR confirm the quinuclidine core (e.g., triplet at δ 3.2–3.5 ppm for bridgehead protons) and furyl substitution (aromatic protons at δ 6.0–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 220.1214 for CHNO) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state forms .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screens should include:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Pseudomonas aeruginosa) strains, with MIC values ≤4 µg/mL indicating significant activity .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) to assess potential neuropharmacological applications .

Advanced Research Questions

Q. How does this compound interact with muscarinic receptors, and what experimental models validate its mechanism?

The compound modulates muscarinic receptors (M1/M3 subtypes) via competitive binding, as shown in:

- Radioligand displacement assays : IC values <10 µM in CHO-K1 cells expressing human M1 receptors .

- Functional assays : Measurement of intracellular Ca flux in HEK293 cells confirms partial agonism/antagonism .

- In vivo models : Rodent studies (e.g., ileum contraction assays) demonstrate dose-dependent effects on gut motility, supporting therapeutic potential for gastrointestinal disorders .

Q. How can researchers resolve contradictory data in reported antimicrobial activity?

Discrepancies in MIC values often arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) and test multidrug-resistant isolates .

- Solubility limitations : Pre-solubilize the compound in DMSO (≤1% v/v) to avoid false negatives.

- Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation effects .

Q. What in vivo models are appropriate for studying its antidotal efficacy against organophosphate poisoning?

- Rodent survival studies : Intraperitoneal administration of this compound (10–20 mg/kg) post-exposure to paraoxon or sarin analogs, with monitoring of cholinesterase reactivation in blood and brain .

- Behavioral assays : Morris water maze tests evaluate cognitive recovery in poisoned models .

Q. How can computational methods enhance the design of this compound derivatives?

- Molecular docking : Simulate binding to AChE (PDB ID 4EY7) or muscarinic receptors (PDB ID 5CXV) to prioritize substituents improving affinity .

- QSAR modeling : Correlate logP values (1.5–2.5) with blood-brain barrier penetration for CNS-targeted analogs .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.